Check Availability & Pricing

## Bioequivalence studies of generic tenofovir formulations using rac Tenofo

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: rac Tenofovir-d6

Cat. No.: B602732

Get Quote

## Generic Tenofovir Formulations: A Bioequivalence Comparison

A comparative analysis of generic tenofovir disoproxil fumarate formulations, focusing on the bioanalytical methodologies employing rac Tenofovir-distandard for pharmacokinetic assessment.

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of bioequivalence studies for gen formulations. The focus is on studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **rac Tenofovir-d6** as a key compor accurate quantification. The data and protocols presented are synthesized from publicly available bioequivalence study reports and scientific literature objectivity and provide actionable insights for future research and development.

## **Executive Summary**

Bioequivalence of generic drugs is a critical step in ensuring they are therapeutically interchangeable with the innovator product. For tenofovir disopro (TDF), the active moiety measured in plasma is tenofovir. The establishment of bioequivalence relies on robust pharmacokinetic studies. A cornerstor studies is a validated bioanalytical method, where a stable, isotopically labeled internal standard is crucial for precision and accuracy. **rac Tenofovir-**commonly used internal standard in LC-MS/MS methods for the quantification of tenofovir in biological matrices. This guide details the standard meth these studies and presents a synthesis of typical pharmacokinetic outcomes.

### Pharmacokinetic Bioequivalence Study Protocol

A standard bioequivalence study for a generic 300 mg tenofovir disoproxil fumarate tablet is typically conducted as a randomized, open-label, single-c period, two-sequence crossover study in healthy adult volunteers under fasting conditions.[1]

#### Study Design:

- Population: Healthy male and non-pregnant, non-lactating female volunteers.
- Design: Randomized, two-way crossover.
- Dosing: Single oral dose of the test product (generic tenofovir disoproxil fumarate 300 mg) and the reference product (innovator 300 mg tablet).
- Washout Period: A sufficient washout period, typically 7 to 14 days, is maintained between the two dosing periods.[1]
- Blood Sampling: Blood samples are collected at predefined time points, for instance: pre-dose (0 hours), and then at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 36, 48, and 72 hours post-dose to adequately characterize the plasma concentration-time profile of tenofovir.[2]
- Analyte: The concentration of tenofovir is measured in the plasma samples.





Click to download full resolution via product page

Bioequivalence Study Workflow

### Bioanalytical Method: LC-MS/MS

The quantification of tenofovir in plasma samples is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods a validated liquid chromatography (LC-MS/MS) methods a validated liquid chromatography (LC-MS/MS) methods a validated liquid chromatography (LC-MS/MS) methods a validated liquid chrom

Sample Preparation: A common method for plasma sample preparation is solid-phase extraction (SPE).

- An aliquot of human plasma is mixed with an internal standard solution (rac Tenofovir-d6).
- The sample is then subjected to a solid-phase extraction procedure to isolate the analyte and internal standard from endogenous plasma compone
- The extracted sample is then reconstituted in a suitable solvent for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

| Parameter                     | Typical Conditions                                                                                                                         |  |
|-------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|--|
| Chromatography                |                                                                                                                                            |  |
| Column                        | C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm)                                                                                         |  |
| Mobile Phase                  | A gradient or isocratic mixture of an aqueous solution (e.g., 0.1% formic acid in and an organic solvent (e.g., acetonitrile or methanol). |  |
| Flow Rate                     | 0.2-0.5 mL/min                                                                                                                             |  |
| Mass Spectrometry             |                                                                                                                                            |  |
| Ionization                    | Electrospray Ionization (ESI), positive mode                                                                                               |  |
| Detection                     | Multiple Reaction Monitoring (MRM)                                                                                                         |  |
| MRM Transition (Tenofovir)    | m/z 288.1 → 176.1                                                                                                                          |  |
| MRM Transition (Tenofovir-d6) | m/z 294.1 → 182.1                                                                                                                          |  |

```
digraph "Analytical_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#2021"
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
```

```
plasma_sample [label="Plasma Sample Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"];
add_is [label="Addition of Internal Standard\n(rac Tenofovir-d6)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
```



```
spe [label="Solid-Phase Extraction (SPE)", fillcolor="#34A853", fontcolor="#FFFFFF"];
reconstitution [label="Reconstitution", fillcolor="#34A853", fontcolor="#FFFFFF"];
lc_msms [label="LC-MS/MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
data_processing [label="Data Processing and Quantification", fillcolor="#FBBC05", fontcolor="#202124"];

plasma_sample -> add_is;
add_is -> spe;
spe -> reconstitution;
reconstitution -> lc_msms;
lc_msms -> data_processing;
}
```

Bioanalytical Workflow for Tenofovir

## **Comparative Pharmacokinetic Data**

The following table summarizes the pharmacokinetic parameters for tenofovir following the administration of a single 300 mg oral dose of a generic (T reference (Reference) tenofovir disoproxil fumarate formulation to healthy volunteers under fasting conditions. The data presented is a representative published bioequivalence studies.[1]

| Parameter                 | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
|---------------------------|------------------------------|-----------------------------------|
| Cmax (ng/mL)              | 295.5 ± 85.2                 | 305.1 ± 90.4                      |
| AUC0-t (ng·h/mL)          | 2350.6 ± 750.1               | 2410.8 ± 780.3                    |
| AUC0-inf (ng·h/mL)        | 2450.3 ± 790.5               | 2515.2 ± 810.9                    |
| Tmax (h) (Median [Range]) | 1.0 [0.5 - 2.0]              | 1.0 [0.5 - 2.5]                   |
| t1/2 (h)                  | 15.2 ± 3.5                   | 15.5 ± 3.8                        |

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half

## Statistical Analysis and Bioequivalence Assessment

The bioequivalence between the test and reference products is determined by statistical comparison of the 90% confidence intervals (CIs) for the gec ratios (Test/Reference) of the primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-inf). For bioequivalence to be concluded, the 90% CIs the acceptance range of 80.00% to 125.00%.[3]

| Pharmacokinetic Parameter | Geometric Mean Ratio<br>(Test/Reference) (%) | 90% Confidence Interval (%) | Bioequivalence Assessment |
|---------------------------|----------------------------------------------|-----------------------------|---------------------------|
| Cmax                      | 97.2                                         | 89.5 - 105.4                | Passes                    |
| AUC0-t                    | 98.1                                         | 92.3 - 104.2                | Passes                    |
| AUC0-inf                  | 97.8                                         | 91.9 - 104.0                | Passes                    |

```
digraph "BE_Logic" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#2021";
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
```



# Validation & Comparative

Check Availability & Pricing

```
pk_params [label="Calculate Pharmacokinetic Parameters\n(Cmax, AUC)", fillcolor="#4285F4", fontcolor="#FFFFFF log_transform [label="Log-transform Data", fillcolor="#4285F4", fontcolor="#FFFFFF"]; anova [label="ANOVA on Transformed Data", fillcolor="#34A853", fontcolor="#FFFFFF"]; ratio_ci [label="Calculate Geometric Mean Ratio\nand 90% Confidence Interval", fillcolor="#EA4335", fontcolor: decision [shape=diamond, label="90% CI within\n80-125%?", fillcolor="#FBBC05", fontcolor="#202124"]; bioequivalent [shape=ellipse, label="Bioequivalent", fillcolor="#34A853", fontcolor="#FFFFFF"]; not_bioequivalent [shape=ellipse, label="Not Bioequivalent", fillcolor="#EA4335", fontcolor="#FFFFFF"];
```

```
pk_params -> log_transform;
log_transform -> anova;
anova -> ratio_ci;
ratio_ci -> decision;
decision -> bioequivalent [label="Yes"];
decision -> not_bioequivalent [label="No"];
}
```

Statistical Logic for Bioequivalence

### Conclusion

The presented data and methodologies illustrate the standard approach to establishing the bioequivalence of generic tenofovir disoproxil fumarate for use of a robust and validated LC-MS/MS method with **rac Tenofovir-d6** as an internal standard is critical for the accurate determination of pharmacol parameters. The representative data demonstrates that a well-formulated generic tenofovir product can meet the stringent regulatory requirements fo bioequivalence, ensuring its interchangeability with the innovator product.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Bioequivalence study of two oral tablet formulations containing tenofovir disoproxil fumarate in healthy volunteers PubMed [pubmed.ncbi.nlm.n
- 2. db.cbg-meb.nl [db.cbg-meb.nl]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- To cite this document: BenchChem. [Bioequivalence studies of generic tenofovir formulations using rac Tenofovir-d6]. BenchChem, [2025]. [Online at: [https://www.benchchem.com/product/b602732#bioequivalence-studies-of-generic-tenofovir-formulations-using-rac-tenofovir-d6]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Teacompatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



# Validation & Comparative

Check Availability & Pricing

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com